3-Methylisonicotinic acid
Overview
Description
3-Methylisonicotinic acid: is a chemical compound with the molecular formula C₇H₇NO₂. It is a derivative of isonicotinic acid, characterized by the presence of a methyl group at the third position of the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Scientific Research Applications
3-Methylisonicotinic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and coordination complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting bacterial infections.
Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
It is structurally similar to isoniazid, an antibiotic used to treat mycobacterial infections . Isoniazid primarily targets the Mycobacterium genus, including M. tuberculosis, M. bovis, and M. kansasii .
Mode of Action
Once activated, it inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall .
Biochemical Pathways
Isoniazid, a structurally similar compound, affects the mycolic acid synthesis pathway in mycobacterium species .
Result of Action
If it shares a similar mechanism with isoniazid, it may lead to the disruption of the bacterial cell wall, resulting in the death of the bacteria .
Safety and Hazards
Future Directions
While specific future directions for 3-Methylisonicotinic acid are not mentioned, it’s worth noting that compounds similar to this compound are used in the synthesis of drugs like isoniazid, which is used in the treatment of tuberculosis . This suggests potential applications in pharmaceutical research and development.
Biochemical Analysis
Biochemical Properties
3-Methylisonicotinic acid plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in the metabolism of pyridine derivatives. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its activity. This compound can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, it can impact cell signaling pathways by interacting with receptors or signaling molecules, thereby affecting downstream cellular responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzyme, affecting its catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and other adverse effects in animal studies. It is important to determine the threshold dose that maximizes the beneficial effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, it can be metabolized by enzymes involved in the oxidation of pyridine derivatives. This metabolism can lead to changes in metabolic flux and the levels of key metabolites. Understanding the metabolic pathways of this compound is essential for elucidating its biochemical and pharmacological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of this compound within different cellular compartments. The distribution of this compound can influence its activity and function, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound can be localized to the mitochondria, where it can influence mitochondrial function and metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisonicotinic acid typically involves the methylation of isonicotinic acid. One common method is the reaction of isonicotinic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions: 3-Methylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
Isonicotinic acid: The parent compound without the methyl group.
4-Methylisonicotinic acid: A derivative with the methyl group at the fourth position.
2-Methylisonicotinic acid: A derivative with the methyl group at the second position.
Uniqueness: 3-Methylisonicotinic acid is unique due to the specific position of the methyl group, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s properties and applications compared to its isomers.
Properties
IUPAC Name |
3-methylpyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-4-8-3-2-6(5)7(9)10/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMAGAVKVRGYGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960633 | |
Record name | 3-Methylpyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80960633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40211-20-9, 4021-12-9 | |
Record name | 3-Methylpyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80960633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-isonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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